molecular formula C16H13N3O5S2 B2362959 4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 886936-09-0

4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2362959
CAS No.: 886936-09-0
M. Wt: 391.42
InChI Key: PWZJRLGVKBKLQS-UHFFFAOYSA-N
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Description

4-(Ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is a high-purity benzothiazole derivative intended for research use only. This compound is part of the benzothiazole class of heterocyclic molecules, which are extensively investigated in medicinal chemistry for their distinctive structures and broad spectrum of biological activities . Benzothiazole derivatives like this one are of significant interest in oncology research, particularly for developing novel anti-tumor small molecule drugs. Recent scientific literature highlights that such compounds can be designed for dual-action therapies, targeting both cancer cell proliferation and the chronic inflammatory microenvironment that facilitates tumor progression . The nitrobenzothiazole moiety is a key structural feature often associated with potent biological activity. This product is strictly for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-ethylsulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S2/c1-2-26(23,24)12-6-3-10(4-7-12)15(20)18-16-17-13-8-5-11(19(21)22)9-14(13)25-16/h3-9H,2H2,1H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZJRLGVKBKLQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Benzo[d]thiazol-2-amine

The nitro group at position 6 of the benzo[d]thiazole ring is introduced via electrophilic aromatic substitution. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C facilitates regioselective nitration. After 2 hours, the reaction is quenched in ice water, yielding 6-nitrobenzo[d]thiazol-2-amine as a yellow precipitate.

Reaction Conditions

Parameter Value
Temperature 0–5°C
Nitrating Agent HNO₃/H₂SO₄ (1:3 v/v)
Reaction Time 2 hours
Yield 68–72%

Characterization via FTIR shows distinct peaks at 1530 cm⁻¹ (N–O asymmetric stretch) and 1350 cm⁻¹ (N–O symmetric stretch), confirming nitration.

Synthesis of 4-(Ethylsulfonyl)Benzoyl Chloride

Oxidation of 4-(Ethylthio)Benzaldehyde

4-(Ethylthio)benzaldehyde undergoes oxidation using hydrogen peroxide (H₂O₂) in acetic acid at 80°C for 6 hours to yield 4-(ethylsulfonyl)benzaldehyde. The sulfonyl group is confirmed by a strong S=O stretch at 1375 cm⁻¹ in FTIR.

Conversion to Acid Chloride

The aldehyde is oxidized to 4-(ethylsulfonyl)benzoic acid using KMnO₄ in alkaline medium, followed by treatment with thionyl chloride (SOCl₂) at reflux for 3 hours. Excess SOCl₂ is removed under vacuum to isolate the acyl chloride.

Key Data

Intermediate Yield Melting Point
4-(Ethylsulfonyl)benzoic acid 85% 198–200°C
4-(Ethylsulfonyl)benzoyl chloride 90% N/A (liquid)

Coupling of Intermediates

Schotten-Baumann Reaction

6-Nitrobenzo[d]thiazol-2-amine (1 equiv) reacts with 4-(ethylsulfonyl)benzoyl chloride (1.2 equiv) in a biphasic system of aqueous NaOH (10%) and dichloromethane (DCM). The mixture is stirred vigorously at 25°C for 12 hours.

Optimized Conditions

Parameter Value
Solvent System H₂O/DCM (1:2 v/v)
Base NaOH (10% w/v)
Reaction Time 12 hours
Yield 78%

Pyridine-Mediated Coupling

An alternative method employs dry pyridine as both solvent and base. The amine and acyl chloride are refluxed for 8 hours, achieving a higher yield (82%) but requiring rigorous anhydrous conditions.

Purification and Characterization

Recrystallization

Crude product is recrystallized from ethanol/water (3:1 v/v), yielding pale-yellow crystals. Purity is assessed via HPLC (>98%).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 8.25–8.15 (m, 4H, Ar–H), 7.89 (d, J = 8.4 Hz, 1H, Thiazole-H), 3.41 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.32 (t, J = 7.2 Hz, 3H, CH₂CH₃).
  • FTIR (KBr): 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (NO₂), 1320 cm⁻¹ (S=O).

Comparative Analysis of Methods

Method Yield Purity Practicality
Schotten-Baumann 78% 95% High (ease of setup)
Pyridine Reflux 82% 98% Moderate (anhydrous)

The pyridine method offers superior yield and purity but demands stringent moisture control, making the Schotten-Baumann approach preferable for large-scale synthesis.

Challenges and Mitigation Strategies

  • Regioselectivity in Nitration: Competing nitration at position 5 is minimized by maintaining low temperatures (0–5°C) and using excess H₂SO₄ as a directing agent.
  • Sulfonyl Group Oxidation: Over-oxidation to sulfonic acids is prevented by limiting H₂O₂ stoichiometry to 1.5 equivalents.
  • Amide Bond Hydrolysis: Neutralization of HCl byproducts during coupling is critical to avoid degradation.

Chemical Reactions Analysis

4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The ethylsulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation: The benzothiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and oxidizing agents like hydrogen peroxide.

Scientific Research Applications

    Medicinal Chemistry: It has been investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

    Biology: The compound has been used as a fluorescent probe for imaging biological molecules and cells due to its unique photophysical properties.

    Materials Science: It has been explored for its use in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of 4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide varies depending on its application:

    Anti-Cancer Activity: The compound may inhibit specific enzymes or signaling pathways involved in cancer cell growth and survival, leading to apoptosis or cell cycle arrest.

    Fluorescent Probe: The compound’s fluorescence properties allow it to bind to specific biological molecules, enabling imaging and detection in biological systems.

    Corrosion Inhibition: The compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzamide Derivatives

Compound Name Substituents on Thiazole/Benzothiazole Key Functional Groups Melting Point (°C) References
4-(Ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide 6-Nitrobenzothiazole Ethylsulfonyl, nitro Not reported
N-(5-Methoxybenzo[d]thiazol-2-yl)-4-((4-ethylpiperazin-1-yl)methyl)benzamide 5-Methoxybenzothiazole Ethylpiperazine, methoxy 177.2
N-(4-(2-Pyridyl)thiazol-2-yl)benzamide 4-Pyridylthiazole Pyridyl, benzamide Not reported
5-(4-(4-X-phenylsulfonyl)phenyl)-1,2,4-triazole derivatives Triazole core Phenylsulfonyl, halogens (X = H, Cl, Br) 99.9–177.2

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro and ethylsulfonyl groups in the target compound increase electrophilicity compared to methoxy or piperazine substituents, which are electron-donating .
  • Aromatic Stacking Potential: Pyridyl and phenylsulfonyl groups (e.g., in and ) enhance π-π interactions, whereas bulky substituents like morpholinomethyl () may hinder solubility .

Spectroscopic and Physicochemical Properties

Table 2: Spectral Data Comparison

Compound Feature This compound N-(6-Aminobenzo[d]thiazol-2-yl)benzamide 1,2,4-Triazole Derivatives ()
FT-IR Peaks (cm⁻¹) ~1520 (N–O nitro), ~1250 (S=O sulfonyl) ~3399 (NH₂), ~3298 (amide) 1247–1255 (C=S), 3278–3414 (NH)
¹H NMR Shifts (ppm) Aromatic protons: 7.5–8.5 (nitro/sulfonyl effects) Aromatic protons: 6.8–7.5 (amine effect) Aromatic protons: 7.0–8.2 (sulfonyl/halogen effects)
Melting Point Not reported Not reported 99.9–177.2

Key Observations :

  • Nitro vs. Amine Groups: The nitro group in the target compound shifts FT-IR and NMR signals significantly compared to its reduced amine counterpart (N-(6-aminobenzo[d]thiazol-2-yl)benzamide) .
  • Thermal Stability : Higher melting points in ethylpiperazine-substituted derivatives (e.g., 177.2°C in ) suggest enhanced crystallinity due to hydrogen bonding .

Table 3: Reported Bioactivities of Analogues

Compound Class Biological Activity Potency (IC₅₀ or Affinity) References
N-(4-(2-Pyridyl)thiazol-2-yl)benzamides Adenosine receptor binding Micromolar range
N-(Thiazol-2-yl)benzamide scaffolds Zinc-activated channel (ZAC) modulation Structure-dependent
Sulfonyl-containing triazoles Enzyme inhibition (e.g., carbonic anhydrase) Not quantified

Key Observations :

  • Adenosine Affinity: Pyridyl-substituted benzamides () show micromolar affinity, suggesting that the target compound’s nitro and sulfonyl groups may alter receptor interactions .
  • SAR Insights : Bulkier substituents (e.g., cyclopentanamide in ) retain activity, indicating flexibility in the benzamide region .

Biological Activity

4-(Ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features an ethylsulfonyl group attached to a benzamide structure, with a nitro-substituted benzothiazole moiety. The synthesis typically involves the following steps:

  • Formation of Benzothiazole Core : Cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
  • Introduction of Ethylsulfonyl Group : Reaction with ethylsulfonyl chloride in the presence of a base like triethylamine.

Biological Activity

Research has shown that this compound exhibits various biological activities, particularly in the fields of anti-cancer and anti-inflammatory research.

Anticancer Activity

A study evaluated the compound's effects on human cancer cell lines, including A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated:

  • Inhibition of Cell Proliferation : The compound significantly reduced the proliferation of both A431 and A549 cells.
  • Induction of Apoptosis : Flow cytometry analysis showed increased apoptosis in treated cells.
  • Cell Cycle Arrest : The compound caused G1 phase arrest in the cell cycle.

The mechanism involves the modulation of key signaling pathways, including inhibition of the AKT and ERK pathways, which are crucial for cell survival and proliferation .

Anti-inflammatory Activity

The compound also demonstrated anti-inflammatory properties by reducing levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This suggests its potential use in treating inflammatory diseases .

The biological activity is attributed to the compound's ability to interact with specific molecular targets:

  • Enzyme Inhibition : As a potential monoamine oxidase inhibitor, it prevents the breakdown of neurotransmitters, which may have implications for neurodegenerative disorders.
  • Cytotoxic Effects : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxicity.

Research Findings and Case Studies

Recent studies have focused on modifying benzothiazole derivatives to enhance their anticancer properties. For instance, compounds similar to this compound have been shown to possess significant anti-tumor activities across various cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeCell LineEffect ObservedReference
AnticancerA431Reduced proliferation
AnticancerA549Induced apoptosis
Anti-inflammatoryRAW264.7Decreased IL-6 and TNF-α levels
Enzyme InhibitionMAOIncreased neurotransmitter levels

Q & A

Q. What are the established synthetic pathways for 4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide, and how are reaction conditions optimized?

The synthesis involves two primary steps:

  • Sulfonation : Ethylsulfonyl chloride reacts with a benzo[d]thiazole precursor under controlled pH and temperature to introduce the ethylsulfonyl group.
  • Amide Coupling : A carbodiimide-mediated reaction links the sulfonated benzoyl chloride to 6-nitrobenzo[d]thiazol-2-amine. Key parameters include solvent choice (e.g., dichloromethane or DMF), reaction time (12–24 hours), and temperature (0–25°C) to prevent side reactions like premature nitro group reduction . Optimization requires monitoring via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents to improve yields (>75%) .

Q. Which spectroscopic and analytical methods are critical for confirming the compound’s structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR validate the ethylsulfonyl group (δ ~3.5 ppm for CH2_2, δ ~1.3 ppm for CH3_3) and the nitrobenzo[d]thiazole moiety (aromatic protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak [M+H]+^+ at m/z 421.5, aligning with the molecular formula C17_{17}H15_{15}N3_3O6_6S2_2 .
  • IR Spectroscopy : Peaks at ~1350 cm1^{-1} (S=O stretching) and ~1520 cm1^{-1} (NO2_2 asymmetric stretching) confirm functional groups .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values. Compare results with controls like cisplatin to assess potency .
  • Antimicrobial Testing : Perform disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Note discrepancies in activity due to nitro group reduction pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data, such as variable IC50_{50}50​ values across studies?

Discrepancies often arise from differences in:

  • Cell Line Sensitivity : Certain lines (e.g., leukemia) may overexpress nitroreductases, enhancing prodrug activation. Validate using isogenic cell pairs with/without nitroreductase expression .
  • Experimental Conditions : Oxygen levels affect nitro group stability. Perform assays under anaerobic vs. aerobic conditions to quantify redox-driven cytotoxicity .
  • Metabolite Interference : Use HPLC-MS to identify degradation products (e.g., amine derivatives) that may skew results .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Prodrug Design : Mask the nitro group with bioreducible protecting groups (e.g., acyloxymethyl) to enhance plasma stability while retaining tumor-selective activation .
  • Structural Modifications : Replace the ethylsulfonyl group with a trifluoromethanesulfonyl moiety to reduce CYP450-mediated oxidation. Validate stability in liver microsome assays .

Q. How can computational modeling guide SAR studies for derivatives of this compound?

  • Docking Simulations : Use AutoDock Vina to predict binding affinities to targets like PARP-1 or topoisomerase II. Focus on interactions between the nitro group and active-site residues (e.g., hydrogen bonding with Asp568 in PARP-1) .
  • QSAR Analysis : Build regression models correlating substituent electronegativity (Hammett σ constants) with cytotoxicity. Prioritize derivatives with electron-withdrawing groups at the benzamide position for synthesis .

Methodological Recommendations

  • Synthetic Reproducibility : Use anhydrous solvents and argon purging to prevent hydrolysis of the sulfonyl chloride intermediate .
  • Data Validation : Cross-reference NMR assignments with DEPT-135 and 2D COSY spectra to confirm aromatic coupling patterns .
  • Contradiction Management : Pre-register experimental protocols (e.g., on Open Science Framework) to standardize assays across labs .

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